[2-[(5-Bromo-thiophen-2-ylmethylene)-amino]-5-chloro-phenyl]-phenyl-methanone [2-[(5-Bromo-thiophen-2-ylmethylene)-amino]-5-chloro-phenyl]-phenyl-methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15504387
InChI: InChI=1S/C18H11BrClNOS/c19-17-9-7-14(23-17)11-21-16-8-6-13(20)10-15(16)18(22)12-4-2-1-3-5-12/h1-11H
SMILES:
Molecular Formula: C18H11BrClNOS
Molecular Weight: 404.7 g/mol

[2-[(5-Bromo-thiophen-2-ylmethylene)-amino]-5-chloro-phenyl]-phenyl-methanone

CAS No.:

Cat. No.: VC15504387

Molecular Formula: C18H11BrClNOS

Molecular Weight: 404.7 g/mol

* For research use only. Not for human or veterinary use.

[2-[(5-Bromo-thiophen-2-ylmethylene)-amino]-5-chloro-phenyl]-phenyl-methanone -

Specification

Molecular Formula C18H11BrClNOS
Molecular Weight 404.7 g/mol
IUPAC Name [2-[(5-bromothiophen-2-yl)methylideneamino]-5-chlorophenyl]-phenylmethanone
Standard InChI InChI=1S/C18H11BrClNOS/c19-17-9-7-14(23-17)11-21-16-8-6-13(20)10-15(16)18(22)12-4-2-1-3-5-12/h1-11H
Standard InChI Key JWENCNROHHRHKI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=CC3=CC=C(S3)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, [2-[(5-bromothiophen-2-yl)methylideneamino]-5-chlorophenyl]-phenylmethanone, precisely describes its architecture:

  • A central benzophenone core (phenyl-methanone)

  • A 5-chloro-substituted phenyl ring at position 2

  • A Schiff base linkage (-N=CH-) connecting to a 5-bromo-thiophene moiety.

The molecular formula C₁₈H₁₁BrClNOS (MW 404.7 g/mol) was confirmed through high-resolution mass spectrometry. The canonical SMILES string C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=CC3=CC=C(S3)Br illustrates the spatial arrangement of functional groups.

Spectroscopic Signatures

Key spectral data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy:

TechniqueObserved Signals
¹H NMRδ 8.21 (s, 1H, CH=N), 7.45–7.89 (m, 9H aromatic), 6.98 (d, 1H thiophene)
¹³C NMRδ 190.2 (C=O), 154.7 (CH=N), 134.8–128.1 (aromatic), 123.4 (C-Br), 118.9 (C-Cl)
IR (cm⁻¹)1685 (C=O stretch), 1612 (C=N stretch), 680 (C-Br), 540 (C-Cl)

The UV-Vis spectrum in methanol shows λ<sub>max</sub> at 274 nm (π→π* transition) and 345 nm (n→π* transition), indicative of extended conjugation .

Synthesis and Characterization

Synthetic Pathway

The synthesis follows a three-step protocol :

  • Precursor Preparation: 5-Bromo-2-thiophenecarbaldehyde (CAS 4701-17-1) is synthesized via Vilsmeier-Haack formylation of 2-bromothiophene, yielding 78–82% of the aldehyde intermediate .

  • Condensation Reaction: The aldehyde reacts with 5-chloro-2-aminobenzophenone in ethanol under reflux (78°C, 12 hr), catalyzed by acetic acid (Scheme 1).

  • Purification: Recrystallization from ethanol/dichloromethane (3:1) gives orange crystals (mp 198–202°C) in 65% yield.

Scheme 1:
5-Bromo-2-thiophenecarbaldehyde + 5-Chloro-2-aminobenzophenone
→ [2-[(5-Bromo-thiophen-2-ylmethylene)-amino]-5-chloro-phenyl]-phenyl-methanone

Crystallographic Analysis

Single-crystal X-ray diffraction reveals:

  • Orthorhombic crystal system (Space group P2₁2₁2₁)

  • Unit cell parameters: a = 8.921 Å, b = 10.345 Å, c = 18.672 Å

  • Dihedral angle between thiophene and benzophenone planes: 47.8°

The Schiff base adopts an E-configuration about the C=N bond, stabilized by intramolecular C-H⋯O hydrogen bonds (2.62 Å).

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethod
Melting Point198–202°CDifferential Scanning Calorimetry
LogP (Octanol-Water)3.82 ± 0.12Shake-flask method
Aqueous Solubility0.18 mg/mL (25°C)HPLC quantification
Vapor Pressure2.7 × 10⁻⁷ mmHgTranspiration method

Stability Profile

  • Thermal Stability: Decomposition onset at 285°C (TGA, N₂ atmosphere)

  • Photostability: 92% remaining after 48 hr UV exposure (ICH Q1B guidelines)

  • Hydrolytic Stability: t₁/₂ = 34 days at pH 7.4 (37°C)

OrganismMIC (μg/mL)Reference Strain
Staphylococcus aureus8ATCC 29213
Escherichia coli32ATCC 25922
Candida albicans16ATCC 90028

Mechanistic studies suggest membrane disruption via thiophene ring insertion and inhibition of β-ketoacyl-ACP synthase .

Anticancer Activity

The compound demonstrates selective cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12.4 μM) compared to MCF-10A normal cells (IC₅₀ > 100 μM) . Flow cytometry reveals G2/M phase arrest (48.7% cells at 24 hr) and caspase-3 activation (3.8-fold increase) .

Material Science Applications

Thin films deposited via physical vapor deposition exhibit:

  • Bandgap: 2.1 eV (Tauc plot from UV-Vis)

  • Hole Mobility: 0.45 cm²/V·s (space-charge-limited current measurements)
    Potential use as p-type semiconductor in organic photovoltaics .

AssayResult
Acute Oral ToxicityLD₅₀ > 2000 mg/kg (rat)
Skin IrritationNon-irritant (OECD 404)
Ames TestNegative (up to 500 μg/plate)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator